Fumaric acid (disodium)
Description
Historical Context and Early Discoveries in Fumarate (B1241708) Chemistry
The story of disodium (B8443419) fumarate is intrinsically linked to its parent acid, fumaric acid. Fumaric acid, a naturally occurring organic compound, was first isolated in 1817 by French chemists Henri Braconnot and independently by Louis-Nicolas Vauquelin through the dry distillation of malic acid. atamanchemicals.comtestbook.com The name "fumaric acid" was later coined in 1832 by the German chemist F. L. Winckler, derived from the plant genus Fumaria (fumitory), from which it can be extracted. researchgate.netmerriam-webster.com
Early research focused on understanding the fundamental properties and synthesis of fumaric acid. It was identified as the trans-isomer of butenedioic acid, with maleic acid being its cis-isomer. atamanchemicals.comtestbook.com The development of methods to synthesize fumaric acid, such as the oxidation of furfural (B47365) and the isomerization of maleic acid, was a significant step, making it more accessible for various applications. wikipedia.org Fumaric acid's use as a food acidulant began in 1946. atamanchemicals.com The investigation of its salts, or fumarates, followed, with disodium fumarate being recognized for its utility as a food additive. wikipedia.org In the mid-20th century, the therapeutic potential of fumaric acid esters began to be explored, initially for the treatment of psoriasis, marking a new chapter in fumarate research. atamanchemicals.comnih.gov This historical foundation paved the way for the more recent and detailed investigations into the specific properties and applications of disodium fumarate.
Structural Characteristics and Chemical Nomenclature of Disodium Fumarate
Disodium fumarate is an organic sodium salt formed by the replacement of the acidic protons from both carboxylic acid groups of fumaric acid with sodium ions. wikipedia.orgchemicalbook.com Its chemical formula is Na₂C₄H₂O₄. wikipedia.org
The structure of disodium fumarate is defined by the fumarate dianion, which consists of a four-carbon chain with a central carbon-carbon double bond in a trans configuration. Two carboxylate groups (-COO⁻) are attached to this central structure, one at each end. The trans arrangement of the carboxylate groups across the double bond is a key feature, distinguishing it from its cis-isomer, disodium maleate. testbook.com This stereochemistry contributes to the stability of the molecule.
Below is a table summarizing the key identifiers and properties of disodium fumarate:
Table 1: Chemical Identifiers and Properties of Disodium Fumarate| Identifier/Property | Value | Source |
|---|---|---|
| IUPAC Name | disodium (2E)-but-2-enedioate | wikipedia.orgnih.gov |
| Molecular Formula | C₄H₂Na₂O₄ | wikipedia.orgnih.gov |
| Molecular Weight | 160.04 g/mol | wikipedia.orgmerckmillipore.com |
| CAS Number | 17013-01-3 | chemicalbook.comchemspider.com |
| Appearance | White, crystalline powder | wikipedia.org |
| Solubility in Water | Soluble | wikipedia.org |
Disodium fumarate is also known by several synonyms, including sodium fumarate, fumaric acid disodium salt, and (E)-2-Butenedioic acid disodium salt. chemspider.comfoodb.ca
Current Research Trajectories and Multidisciplinary Significance
Current research on disodium fumarate extends across several scientific disciplines, highlighting its versatility and potential.
In agricultural and animal science , studies are investigating the role of disodium fumarate as a feed additive for ruminants. Research suggests that it can act as a rumen buffer, helping to maintain a stable pH, particularly in animals fed high-concentrate diets. nih.govresearchgate.netresearchgate.net Studies have shown that supplementation with disodium fumarate can alter rumen microbial populations, potentially promoting the fermentation of cellulose (B213188) and increasing the production of propionate (B1217596), a key energy source for the animal. nih.govresearchgate.net Furthermore, some research indicates that disodium fumarate may help mitigate methane (B114726) production in ruminants, a significant environmental concern. nih.govjafs.com.plnih.gov Investigations are also exploring its effects on reducing oxidative stress and improving meat quality in livestock. researchgate.netresearchgate.net
In the field of biomedical research , while much of the focus has been on fumaric acid esters like dimethyl fumarate and diroximel fumarate for treating conditions such as multiple sclerosis and psoriasis, the broader family of fumarates is of significant interest. nih.govneurology.orgneurologylive.comwiley.com These compounds are known for their immunomodulatory and antioxidative properties. nih.gov Research into disodium fumarate is exploring its potential to alleviate cellular stress, including endoplasmic reticulum stress and mitochondrial damage. nih.govresearchgate.net
In food science and technology , beyond its use as an acidity regulator, disodium fumarate is being examined for its role in modifying the physical and chemical properties of food products. wikipedia.orgebi.ac.uk Its ability to act as a buffering agent is a key area of interest. nih.gov
The diverse applications of disodium fumarate in these fields underscore its growing multidisciplinary significance. Ongoing research continues to uncover new functionalities and potential uses for this compound.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;(E)-but-2-enedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1+;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJMDZAOKORVFC-SEPHDYHBSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Na2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Preparation Methodologies of Disodium Fumarate
Conventional Synthetic Pathways
Conventional methods for synthesizing disodium (B8443419) fumarate (B1241708) are well-established and typically involve straightforward chemical reactions, primarily neutralization and processes scaled for industrial output.
Neutralization of Fumaric Acid with Alkaline Reagents
The most common and direct method for preparing disodium fumarate is the neutralization of fumaric acid with a suitable alkaline reagent. This acid-base reaction results in the formation of the corresponding salt and water.
One widely used method involves the use of sodium carbonate. chemicalbook.com In a typical laboratory-scale preparation, water is heated to boiling, and fumaric acid is added while stirring to create a suspension. Sodium carbonate is then added incrementally to the heated mixture. The addition of sodium carbonate continues until the pH of the solution reaches a range of 6.5-6.7. chemicalbook.com Following the complete neutralization, the solution is filtered while still hot to remove any insoluble impurities, yielding a clear solution of disodium fumarate. This solution can then be cooled to induce crystallization, or the water can be evaporated to obtain the solid product.
Alternatively, sodium hydroxide (B78521) can be used as the alkaline reagent for the neutralization of fumaric acid. The stoichiometry of this reaction requires two moles of sodium hydroxide to completely neutralize one mole of fumaric acid, due to fumaric acid being a dicarboxylic acid.
C₄H₄O₄ + 2NaOH → Na₂C₄H₂O₄ + 2H₂O
Industrial Production Processes for Fumarate Salts
On an industrial scale, the production of fumarate salts like disodium fumarate is closely linked to the manufacturing process of fumaric acid itself. The primary route for commercial fumaric acid production is through the catalytic isomerization of maleic acid. nih.gov
The industrial synthesis begins with the catalytic oxidation of hydrocarbons, historically benzene, but more commonly n-butane in modern processes. nih.gov This oxidation yields maleic anhydride (B1165640). The maleic anhydride is then hydrolyzed with water to form maleic acid. nih.gov The final step in producing fumaric acid is the cis-trans isomerization of maleic acid, which is typically achieved through thermal or catalytic methods. nih.gov Common catalysts for this isomerization include mineral acids, peroxy compounds, and thiourea. nih.gov
Advanced Synthesis Techniques and Sustainable Approaches
In recent years, there has been a growing interest in developing more environmentally friendly and efficient methods for chemical synthesis. These "green chemistry" approaches aim to reduce or eliminate the use of hazardous solvents and minimize energy consumption.
Solvent-Free Methods for Disodium Fumarate Derivatives
Solvent-free synthesis is a key area of green chemistry that seeks to conduct chemical reactions without the use of traditional organic solvents. ijrpr.com One such technique that has been applied to the synthesis of fumarate-based compounds is resonant acoustic mixing (RAM). This method uses low-frequency acoustic waves to efficiently mix reactants in the absence of a solvent.
A notable application of this technique is in the solvent-free synthesis of metal-organic frameworks (MOFs), where disodium fumarate has been used as a key building block. acs.org For example, the synthesis of an iron-based MOF, MIL-88A(Fe), was achieved by mixing iron(III) chloride hexahydrate and disodium fumarate in a RAM apparatus. acs.org This method has been shown to be scalable, producing yields from the milligram to the multi-gram scale. acs.org
| Parameter | Value |
|---|---|
| Reactant 1 | Iron(III) chloride hexahydrate |
| Reactant 2 | Disodium fumarate |
| Molar Ratio (Reactant 1:Reactant 2) | 1:1 |
| Apparatus | Resonant Acoustic Mixer (RAM) |
| Acceleration | 75 g |
| Reaction Time | 20 minutes |
| Solvent | None |
| Washing Solvents | Water and Acetone |
Mechanochemical Synthesis in Fumarate Chemistry
Mechanochemistry is another solvent-free or minimal-solvent technique where mechanical energy, such as grinding or milling, is used to initiate and sustain chemical reactions. researchgate.net This approach offers several advantages, including reduced reaction times, lower energy consumption, and the ability to produce novel materials that may not be accessible through traditional solution-based methods. cmu.edu
In the context of fumarate chemistry, mechanochemical methods have been employed for the synthesis of various fumarate salts and derivatives. For instance, the same iron-based MOF, MIL-88A(Fe), mentioned previously, was also synthesized by manual grinding of equimolar amounts of iron(III) chloride hexahydrate and disodium fumarate in a mortar and pestle. acs.org
| Parameter | Description |
|---|---|
| Reactant 1 | Iron(III) chloride hexahydrate |
| Reactant 2 | Disodium fumarate |
| Method | Manual grinding in a mortar and pestle |
| Solvent | None (solvent-free) |
| Post-synthesis Treatment | Washing with water and acetone |
Bioproduction Routes for Fumaric Acid and its Salts
The biotechnological production of fumaric acid presents a sustainable alternative to the traditional petrochemical-based methods. inrs.ca This approach utilizes microorganisms, primarily fungi of the Rhizopus genus, to convert renewable feedstocks into fumaric acid through fermentation. mdpi.comresearchgate.net
The bioproduction process offers several environmental advantages, including the use of renewable resources and the fixation of carbon dioxide. nih.gov While the chemical synthesis of fumaric acid from maleic anhydride has a higher mass yield (approximately 112% w/w) compared to the fermentation of glucose (around 85% w/w), the lower cost of glucose as a raw material makes the biotechnological route economically competitive. researchgate.net
Following the fermentation and neutralization to form a sodium fumarate solution, the product can be recovered and purified through various downstream processing techniques to yield solid disodium fumarate. mdpi.com
Biochemical and Cellular Mechanisms of Action of Fumarates in Non Human Systems
Fumarate's Role in Central Metabolic Pathways
Fumarate (B1241708) is a key metabolic intermediate that plays a central role in several fundamental biochemical pathways, most notably the Tricarboxylic Acid (TCA) cycle. Its position within these pathways highlights its importance in cellular energy production and biosynthetic processes.
Fumarate is an essential intermediate in the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, a series of chemical reactions used by aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. pomona.edu The cycle takes place in the matrix of the mitochondria. byjus.com Fumarate's formation and consumption are critical steps in the cyclical process that generates reducing equivalents in the form of NADH and FADH₂, which are subsequently used in the electron transport chain to produce ATP. nih.gov
The integration of fumarate into the TCA cycle involves two key reactions:
Formation from Succinate (B1194679): Fumarate is formed through the oxidation of succinate. byjus.comalmerja.com This reaction is catalyzed by the enzyme succinate dehydrogenase (also known as Complex II of the electron transport chain), which is embedded in the inner mitochondrial membrane. nih.govalmerja.com During this oxidation, a molecule of flavin adenine (B156593) dinucleotide (FAD) is reduced to FADH₂. byjus.comalmerja.com
Conversion to Malate (B86768): Fumarate is then hydrated to form L-malate. pomona.edu This reversible reaction is catalyzed by the enzyme fumarate hydratase, often called fumarase. pomona.edubyjus.comalmerja.com
The interconversion of fumarate with succinate and malate represents a critical juncture in the TCA cycle, linking the oxidation of succinate to the regeneration of oxaloacetate. byjus.com The enzyme succinate dehydrogenase oxidizes succinate to fumarate, transferring electrons to FAD to form FADH₂. nih.gov This step is unique as it is the only reaction in the TCA cycle that directly links to the electron transport chain. almerja.com
Following its formation, fumarate is acted upon by fumarase, which catalyzes the stereospecific addition of a water molecule across the double bond of fumarate to produce L-malate. pomona.edu This reaction is freely reversible. pomona.edualmerja.com The L-malate is subsequently oxidized to oxaloacetate by malate dehydrogenase, a reaction that produces a molecule of NADH. byjus.comalmerja.com The regenerated oxaloacetate can then condense with another molecule of acetyl-CoA to begin a new turn of the cycle. byjus.com
Table 1: Key Enzymatic Reactions Involving Fumarate in the TCA Cycle
| Reactant | Enzyme | Product | Coenzyme Change |
|---|---|---|---|
| Succinate | Succinate Dehydrogenase | Fumarate | FAD → FADH₂ |
In certain anaerobic and microaerophilic microorganisms, the TCA cycle can operate in a reductive direction, a pathway used for carbon dioxide fixation. nih.gov In this reversed cycle, fumarate plays a crucial role as an electron acceptor. nih.govplos.org Instead of being produced from succinate, fumarate is reduced to succinate. nih.gov This reaction is catalyzed by the enzyme fumarate reductase. nih.govasm.org
Beyond its central role in the TCA cycle, fumarate is also generated as a byproduct of the purine (B94841) salvage pathway. nih.govmdpi.com In this pathway, purines from the breakdown of nucleic acids are recycled back into nucleotides. researchgate.netyoutube.comyoutube.com Specifically, the enzyme adenylosuccinate lyase catalyzes a reaction that releases fumarate. researchgate.net
In the parasite Plasmodium falciparum, the fumarate produced in the cytosol during purine salvage is not a waste product. nih.gov It is transported into the mitochondria and converted to malate by fumarate hydratase, thereby entering the TCA cycle. nih.govresearchgate.net This metabolic link ensures that the carbon skeleton of fumarate is utilized, for example, for conversion into aspartate, and prevents the feedback inhibition of the purine salvage pathway that could occur if fumarate were to accumulate. nih.gov Studies on hereditary leiomyomatosis and renal cell cancer (HLRCC) have shown that the accumulation of fumarate due to fumarate hydratase deficiency can block de novo purine biosynthesis, making cancer cells dependent on the purine salvage pathway for proliferation. nih.gov
Fumarate Hydratase (FH) Deficiency and Metabolite Accumulation
Deficiency in the enzyme fumarate hydratase (FH) leads to a significant accumulation of its substrate, fumarate, within the cell. mdpi.comnih.gov This accumulation has profound effects on cellular metabolism, particularly on bioenergetics and the maintenance of redox balance. mdpi.com
The loss of FH function and subsequent buildup of fumarate cause significant disruptions in mitochondrial respiration and cellular energy production. mdpi.comnih.govplos.org FH-deficient cells exhibit decreased oxygen consumption and a shift away from oxidative phosphorylation towards aerobic glycolysis, a phenomenon known as the Warburg effect, to meet their ATP demands. mdpi.complos.orgresearchgate.net
The high levels of fumarate directly impact the electron transport chain. Fumarate acts as a competitive inhibitor of succinate dehydrogenase (Complex II), the enzyme responsible for oxidizing succinate to fumarate. nih.govnih.gov This product inhibition leads to a decrease in Complex II-driven respiration. nih.gov Furthermore, FH deficiency has been shown to lead to a dysfunction of respiratory chain Complex I. nih.gov The accumulation of fumarate can lead to the "succination" of proteins, a post-translational modification where fumarate reacts with cysteine residues. This modification can affect proteins involved in the biogenesis of iron-sulfur clusters, which are essential for the function of Complex I. nih.gov
The combined defects in Complex I and II severely impair mitochondrial respiration, leading to a reduced capacity for ATP production through oxidative phosphorylation. nih.govresearchgate.net This metabolic reprogramming forces cells to rely more heavily on glycolysis for energy. mdpi.com Despite the truncated TCA cycle, FH-deficient cells can still utilize glutamine, which enters the cycle and is converted through to fumarate, supporting a low level of mitochondrial respiration. researchgate.net The increased reliance on glycolysis and altered mitochondrial function also contribute to changes in the cellular redox state, including an increase in the production of reactive oxygen species (ROS) and the activation of antioxidant response pathways. researchgate.net
Table 2: Effects of Fumarate Hydratase (FH) Deficiency on Cellular Metabolism
| Metabolic Process | Consequence of FH Deficiency | Reference |
|---|---|---|
| Fumarate Level | Significant accumulation | mdpi.com |
| TCA Cycle | Interrupted at the conversion of fumarate to malate | plos.org |
| Mitochondrial Respiration | Decreased oxygen consumption; dysfunction of Complex I and II | nih.govplos.org |
| Energy Production | Shift from oxidative phosphorylation to aerobic glycolysis (Warburg effect) | mdpi.comresearchgate.net |
| Redox State | Increased production of Reactive Oxygen Species (ROS) and activation of antioxidant responses | researchgate.net |
| Protein Modification | Succination of proteins, affecting enzyme function | nih.gov |
Covalent Modification of Proteins: Succination
Fumarate can covalently modify proteins through a process known as succination. This non-enzymatic and irreversible reaction involves the addition of fumarate to the thiol group of cysteine residues within proteins, forming S-(2-succinyl)cysteine (2SC). nih.govnih.govfrontiersin.org This process occurs via a Michael addition reaction. nih.govnih.gov The formation of these 2SC adducts can lead to long-term structural and functional alterations of the affected proteins. researchgate.net
Elevated levels of fumarate, as seen in conditions of mitochondrial stress or in cells with deficient fumarate hydratase (FH), an enzyme in the tricarboxylic acid (TCA) cycle, lead to increased protein succination. nih.govnih.govsc.edu In fact, the detection of 2SC has been established as a robust biomarker for identifying cells and tissues with FH mutations. nih.govsc.edu
A variety of proteins can undergo succination, and this modification can impair their function. researchgate.net For example, the succination of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been shown to cause its irreversible inactivation. nih.govnih.gov This modification is considered a post-translational event that may link glucotoxicity to the development of diabetic complications. researchgate.net
| Key Aspect | Description | References |
|---|---|---|
| Reaction Type | Non-enzymatic Michael addition | nih.govnih.gov |
| Reactants | Fumarate and protein cysteine residues | nih.govnih.gov |
| Product | S-(2-succinyl)cysteine (2SC) | nih.govnih.gov |
| Effect | Irreversible structural and functional protein modification | researchgate.net |
| Associated Conditions | Mitochondrial stress, fumarate hydratase (FH) deficiency | nih.govnih.govsc.edu |
| Example of Succinated Protein | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | nih.govnih.gov |
Epigenetic Remodeling through α-Ketoglutarate-Dependent Dioxygenase Inhibition
Accumulated fumarate can act as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases. nih.govnih.gov This family of enzymes plays a crucial role in epigenetic regulation by catalyzing demethylation of DNA and histones. nih.govresearchgate.net Fumarate and α-KG share structural similarities, which allows fumarate to compete for the active site of these enzymes. nih.gov
One important class of α-KG-dependent dioxygenases inhibited by fumarate is the Ten-Eleven Translocation (TET) family of enzymes. nih.govnih.govnorthwestern.edu TET enzymes are responsible for converting 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a key step in active DNA demethylation. northwestern.edu Studies have shown that fumarate potently inhibits TET1 and TET2, with IC50 values in the micromolar range. nih.gov This inhibition leads to a global reduction in 5hmC levels in cells. nih.govnih.gov
The inhibition of TET enzymes by fumarate has significant downstream effects on gene expression. For instance, it can lead to the hypermethylation and subsequent silencing of specific genes, including those encoding antimetastatic microRNAs. nih.govaacrjournals.orgnih.gov This epigenetic silencing can contribute to cellular transformation and the aggressive features of certain tumors. nih.govnih.gov
| Enzyme Family | Specific Enzymes | Mechanism of Inhibition | Consequence | References |
|---|---|---|---|---|
| α-Ketoglutarate-Dependent Dioxygenases | Ten-Eleven Translocation (TET) enzymes (TET1, TET2) | Competitive inhibition with α-ketoglutarate | Decreased 5-hydroxymethylcytosine (5hmC) levels, DNA hypermethylation | nih.govnih.govnih.govnorthwestern.edu |
| Histone Demethylases | Alterations in histone methylation patterns | nih.govnih.gov |
Induction of Epithelial-to-Mesenchymal Transition (EMT) in Cellular Models
An accumulation of fumarate, resulting from the loss of fumarate hydratase (FH), has been shown to induce an epithelial-to-mesenchymal transition (EMT) in both mouse and human cellular models. nih.govnih.govaston.ac.uk EMT is a cellular process where epithelial cells lose their characteristic features and acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness. nih.gov This transition is a key event in cancer initiation, invasion, and metastasis. nih.govnih.gov
The mechanism by which fumarate drives EMT is linked to its epigenetic effects. nih.govnih.gov Fumarate-mediated inhibition of TET enzymes leads to the hypermethylation of a regulatory region of the antimetastatic microRNA cluster miR-200ba429. nih.govresearchgate.netnih.gov This hypermethylation results in the suppression of these microRNAs. nih.govaacrjournals.org Since the miR-200 family members are key suppressors of EMT-inducing transcription factors like ZEB1 and ZEB2, their downregulation allows for the expression of these factors. nih.govaacrjournals.org The subsequent increase in EMT transcription factors drives the phenotypic switch from an epithelial to a mesenchymal state, characterized by the loss of epithelial markers like E-cadherin and the gain of mesenchymal markers like vimentin. aacrjournals.org
Studies have demonstrated that treating FH-proficient cells with a cell-permeable form of fumarate can replicate these epigenetic and phenotypic changes, confirming the direct role of fumarate in inducing EMT. nih.govnih.govaston.ac.uk
Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Generation
Elevated levels of fumarate are associated with mitochondrial stress. nih.govfrontiersin.org This can arise from an overabundance of glucose, leading to an increased NADH/NAD+ ratio and a hyperpolarized inner mitochondrial membrane. nih.gov This state can cause the accumulation of TCA cycle intermediates, including fumarate. nih.gov
The accumulation of fumarate can contribute to the production of reactive oxygen species (ROS). nih.gov While the direct mechanisms are still being fully elucidated, the succination of proteins involved in antioxidant defense could play a role. The irreversible modification of critical cysteine residues in these proteins may impair their function, leading to an imbalance in cellular redox homeostasis and an increase in oxidative stress.
Molecular Mechanisms of Action of Fumarate Derivatives (e.g., Dimethyl Fumarate, Monomethyl Fumarate) in Cell Culture Models
Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
Dimethyl fumarate (DMF) and its active metabolite, monomethyl fumarate (MMF), are potent activators of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. rosj.orgoup.comnih.govscilit.comnih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. oup.comfrontiersin.org
Under normal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation by the Kelch-like ECH-associated protein 1 (KEAP1). frontiersin.org DMF and MMF, being electrophilic compounds, can react with specific cysteine residues on KEAP1. oup.comnih.govplos.org This covalent modification of KEAP1 leads to a conformational change that disrupts the Nrf2-KEAP1 interaction, allowing Nrf2 to translocate to the nucleus. nih.govfrontiersin.orgplos.org Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its target genes, initiating their transcription. nih.gov
The activation of the Nrf2 pathway by fumarate derivatives leads to the upregulation of numerous protective genes, including those involved in glutathione (B108866) synthesis, thioredoxin, heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1). oup.comscilit.commdpi.com This induction of the antioxidant response helps to maintain cellular redox homeostasis and protect cells from oxidative stress. oup.com
| Compound | Mechanism | Key Proteins Involved | Downstream Effect | References |
|---|---|---|---|---|
| Dimethyl Fumarate (DMF) / Monomethyl Fumarate (MMF) | Covalent modification of KEAP1 cysteine residues | Nrf2, KEAP1 | Nrf2 nuclear translocation and activation of antioxidant response element (ARE)-driven gene expression | oup.comnih.govfrontiersin.orgplos.org |
Inhibition of the Nuclear Factor Kappa B (NF-κB) Signaling Pathway
Dimethyl fumarate (DMF) has been shown to inhibit the Nuclear Factor Kappa B (NF-κB) signaling pathway in various cell culture models. nih.govphysiology.orguic.edu The NF-κB pathway is a critical regulator of inflammation, and its activation leads to the expression of numerous pro-inflammatory genes. nih.govuic.edu
The inhibitory effect of DMF on the NF-κB pathway appears to be multifaceted. One key mechanism involves the direct covalent modification of the p65 subunit of NF-κB. nih.govuic.edu This modification, likely on a critical cysteine residue, can prevent the nuclear translocation of p65 and attenuate its DNA binding activity. nih.govphysiology.org Importantly, DMF does not seem to affect the upstream degradation of IκBα, an inhibitor of NF-κB. physiology.org
The electrophilic nature of DMF is crucial for its NF-κB inhibitory activity, as evidenced by the lack of effect from its non-electrophilic analog, dimethyl succinate. nih.gov Furthermore, the inhibitory effects of DMF on the NF-κB pathway can be reversed by the cell-permeable thiol, N-acetyl-L-cysteine, which underscores the role of covalent modification in its mechanism of action. nih.gov
Modulation of Glutathione (GSH) Homeostasis
Fumarates have a significant impact on the homeostasis of glutathione (GSH), a critical intracellular antioxidant. The electrophilic nature of fumarates, particularly dimethyl fumarate (DMF) and its active metabolite monomethyl fumarate (MMF), allows them to react with the sulfhydryl group of cysteine residues on proteins, a process known as succination. nih.govnih.gov One of the primary targets of this reaction is GSH itself.
The interaction between fumarate and GSH leads to the formation of succinated glutathione (GSF). nih.govucr.edu This covalent modification has two major consequences for GSH homeostasis. Firstly, it leads to a transient depletion of the cellular pool of reduced GSH. nih.govnih.gov This initial depletion of GSH can induce a state of mild oxidative stress, which in turn triggers adaptive cellular responses. nih.govresearchgate.net
Secondly, the formation of GSF can impact the enzymatic recycling of glutathione. GSF can act as a substrate for glutathione reductase, leading to the consumption of NADPH. nih.govucr.edu This can further alter the cellular redox balance. However, the initial depletion of GSH also serves as a signal to upregulate the antioxidant response. This is primarily mediated through the activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Activated Nrf2 translocates to the nucleus and promotes the transcription of genes involved in antioxidant defense, including those responsible for GSH synthesis. nih.govresearchgate.net In some in vitro models, treatment with DMF has been shown to increase cellular levels of GSH, ATP, and mitochondrial membrane potential in a concentration-dependent manner. researchgate.net Furthermore, DMF has been observed to induce the expression of glutathione reductase (GSR), the enzyme responsible for regenerating GSH from its oxidized form (GSSG), suggesting a mechanism for enhanced GSH recycling. nih.govresearchgate.net
Table 1: Effects of Fumarates on Glutathione Homeostasis in Non-Human Systems
| Mechanism | Effect | Key Molecules Involved | References |
|---|---|---|---|
| GSH Succination | Transient depletion of reduced GSH pool. | Fumarate, Glutathione (GSH) | nih.govucr.edunih.govnih.govrepec.org |
| Nrf2 Activation | Upregulation of antioxidant gene expression, including those for GSH synthesis. | Nrf2, Keap1 | nih.govresearchgate.netnih.gov |
| GSH Recycling | Induction of Glutathione Reductase (GSR) expression. | GSR, NADPH | nih.govresearchgate.net |
| Redox Potential | Increased cellular redox potential. | GSH, ATP | researchgate.net |
Agonism of Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A)
Monomethyl fumarate (MMF), the primary metabolite of dimethyl fumarate (DMF), is a potent agonist of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A. nih.govfrontiersin.org This G protein-coupled receptor is expressed on various cell types, including immune cells like microglia. nih.gov The activation of HCAR2 by MMF triggers a signaling cascade that contributes to the immunomodulatory effects of fumarates.
In vitro studies on microglia have demonstrated that MMF binding to HCAR2 can shift the phenotype of activated microglia from a pro-inflammatory state to an anti-inflammatory and neuroprotective one. nih.govnih.govresearchgate.net This phenotypic switch is characterized by the downregulation of pro-inflammatory markers and the upregulation of neuroprotective ones. nih.gov The downstream signaling pathway initiated by HCAR2 activation involves the AMPK/Sirt1 axis. nih.govnih.govresearchgate.net Activation of this pathway leads to the deacetylation and subsequent inhibition of the transcription factor NF-κB, a key regulator of pro-inflammatory cytokine production. nih.govnih.govresearchgate.net
Table 2: HCAR2/GPR109A Agonism by Monomethyl Fumarate (MMF) in Non-Human Systems
| Cell Type | Effect of MMF | Downstream Signaling Pathway | References |
|---|---|---|---|
| Microglia | Switch from pro-inflammatory to anti-inflammatory phenotype. | Activation of AMPK/Sirt1 axis, inhibition of NF-κB. | nih.govnih.govresearchgate.net |
| Neutrophils | Reduced adhesion to endothelial cells. | HCAR2-dependent. | researchgate.net |
| Intestinal Epithelial Cells | Modulation of inflammatory responses. | HCAR2-dependent. | frontiersin.org |
Impact on Autophagy Pathways
The impact of fumarates on autophagy, a cellular process for the degradation and recycling of damaged organelles and proteins, is an area of ongoing investigation. The primary mechanism through which fumarates are thought to influence autophagy is indirectly, through the activation of the Nrf2 pathway. Nrf2 is a master regulator of the antioxidant response and has been shown to crosstalk with autophagy pathways.
While direct, large-scale studies focusing solely on fumarate-induced autophagy in non-human systems are limited, the established role of Nrf2 in promoting the expression of autophagy-related genes suggests a potential link. The cytoprotective effects of fumarates, which are largely Nrf2-dependent, may involve the enhancement of autophagic flux to clear damaged cellular components and maintain cellular homeostasis.
Regulation of Aerobic Glycolysis in Immune Cells (in vitro studies)
Activated immune cells undergo a metabolic shift towards aerobic glycolysis, a phenomenon often referred to as the Warburg effect. nih.govnih.govmskcc.org This metabolic reprogramming is crucial for the survival, differentiation, and effector functions of pro-inflammatory immune cells. nih.govnih.govannualreviews.org In vitro studies have demonstrated that dimethyl fumarate (DMF) can directly modulate this metabolic pathway in immune cells.
DMF has been shown to downregulate aerobic glycolysis in activated myeloid and lymphoid cells. nih.gov The primary molecular target for this effect is the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov DMF, through its electrophilic properties, covalently modifies a catalytic cysteine residue in GAPDH, a process known as succination, which leads to the inactivation of the enzyme. nih.gov By inhibiting GAPDH, DMF effectively curtails the high glycolytic flux characteristic of activated immune cells. nih.gov This inhibition of aerobic glycolysis is considered a key component of the anti-inflammatory effects of DMF, as it can shift the balance from pro-inflammatory to regulatory immune cell phenotypes. nih.govnih.gov
Table 3: Regulation of Aerobic Glycolysis by Dimethyl Fumarate (DMF) in Immune Cells (in vitro)
| Cell Type | Effect of DMF | Molecular Target | Mechanism | References |
|---|---|---|---|---|
| Myeloid Cells | Downregulation of aerobic glycolysis. | GAPDH | Succination and inactivation of the catalytic cysteine. | nih.gov |
| Lymphoid Cells | Downregulation of aerobic glycolysis. | GAPDH | Succination and inactivation of the catalytic cysteine. | nih.gov |
Cytoprotective and Anti-inflammatory Responses in Pre-clinical Cellular Models
Fumarates exhibit robust cytoprotective and anti-inflammatory properties in a variety of pre-clinical cellular models. These effects are primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. researchgate.netresearchgate.netnih.govoup.com
In various non-human cell culture systems, including neurons and astrocytes, treatment with dimethyl fumarate (DMF) or monomethyl fumarate (MMF) leads to the nuclear translocation of Nrf2. researchgate.netoup.com In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of a suite of cytoprotective genes, leading to their upregulation. aacrjournals.org These genes encode for antioxidant enzymes and proteins involved in maintaining cellular redox homeostasis. researchgate.netnih.gov In vitro studies have shown that fumarate treatment can increase cellular redox potential, glutathione levels, and ATP levels, thereby enhancing cellular resistance to oxidative stress. researchgate.net
The anti-inflammatory effects of fumarates are also, in part, mediated by the Nrf2 pathway. nih.gov By reducing oxidative stress, the Nrf2 pathway can indirectly suppress pro-inflammatory signaling. Additionally, there is evidence for Nrf2-independent anti-inflammatory mechanisms. For instance, DMF has been shown to inhibit the activity of the pro-inflammatory transcription factor NF-κB in a manner that is independent of Nrf2. bohrium.com In vitro studies using macrophages have demonstrated that DMF can suppress the production of pro-inflammatory cytokines. neurology.orgnih.gov
Table 4: Cytoprotective and Anti-inflammatory Effects of Fumarates in Pre-clinical Cellular Models
| Effect | Primary Mechanism | Cellular Models | Key Findings | References |
|---|---|---|---|---|
| Cytoprotection | Nrf2 pathway activation. | Neurons, Astrocytes | Increased cell viability after oxidative challenge. | researchgate.netoup.com |
| Anti-inflammatory | Nrf2-dependent and Nrf2-independent pathways. | Macrophages, Microglia | Inhibition of pro-inflammatory cytokine production. | nih.govbohrium.comneurology.orgnih.gov |
| Antioxidant Response | Upregulation of ARE-driven genes. | Various cell types | Increased levels of antioxidant enzymes. | researchgate.netnih.gov |
Amelioration of Endoplasmic Reticulum Stress and Calcium Dysregulation in Cells
Emerging evidence from in vitro studies suggests that fumarates may play a role in mitigating endoplasmic reticulum (ER) stress and associated calcium dysregulation. ER stress occurs when the protein folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. This can trigger a cellular stress response that, if prolonged, can lead to cell death.
The cytoprotective effects of fumarates, mediated through the Nrf2 pathway, are thought to contribute to the amelioration of ER stress. By enhancing the cellular antioxidant capacity, fumarates can help to reduce the oxidative stress that often accompanies and exacerbates ER stress. Furthermore, by promoting cellular homeostasis, fumarates may indirectly support proper protein folding and reduce the load on the ER. While direct mechanistic studies are still evolving, the established role of fumarates in promoting cellular resilience against various stressors provides a strong rationale for their protective effects against ER stress and the subsequent dysregulation of intracellular calcium levels.
Enhancement of Mitochondrial Biogenesis and Dynamics (in vitro/ex vivo studies)
In vitro and ex vivo studies have revealed that fumarates can positively influence mitochondrial function through the enhancement of mitochondrial biogenesis and the modulation of mitochondrial dynamics. oup.comresearchgate.netnih.gov Mitochondrial biogenesis is the process of generating new mitochondria, which is essential for maintaining cellular energy homeostasis.
Treatment of cells in vitro with dimethyl fumarate (DMF) has been shown to dose-dependently induce mitochondrial biogenesis. oup.com This effect is primarily mediated through the activation of the Nrf2 pathway. oup.com Activated Nrf2 can lead to the increased expression of genes involved in mitochondrial biogenesis. oup.com In vitro experiments have demonstrated that DMF treatment can increase mitochondrial DNA (mtDNA) copy number and the expression of mitochondrial complexes. oup.com
In addition to promoting the formation of new mitochondria, fumarates have also been observed to influence mitochondrial dynamics, the balance between mitochondrial fusion and fission. In vitro studies using monocytes have shown that fumarate exposure can induce mitochondria to become more elongated and interconnected, which are characteristics of mitochondrial fusion. researchgate.netnih.gov This enhanced fusion is associated with increased oxidative phosphorylation. nih.gov Furthermore, in some cellular contexts, the accumulation of fumarate has been shown to induce the vesicular release of mtDNA, which can trigger an innate immune response. nih.govnih.gov
Table 5: Enhancement of Mitochondrial Biogenesis and Dynamics by Fumarates (in vitro/ex vivo)
| Process | Effect of Fumarates | Primary Mechanism | Key Observations | References |
|---|---|---|---|---|
| Mitochondrial Biogenesis | Induction of mitochondrial biogenesis. | Nrf2-dependent. | Increased mtDNA copy number and expression of mitochondrial complexes. | oup.com |
| Mitochondrial Dynamics | Promotion of mitochondrial fusion. | Not fully elucidated. | More elongated and interconnected mitochondria. | researchgate.netnih.gov |
| Mitochondrial Respiration | Increased mitochondrial ATP production. | Enhanced oxidative phosphorylation. | Increased oxygen consumption rate. | oup.comnih.gov |
| mtDNA Release | Induction of vesicular release of mtDNA. | Fumarate accumulation. | Activation of innate immune response. | nih.govnih.gov |
Disodium (B8443419) Fumarate in Ruminant Rumen Fermentation and Microbial Ecology
Disodium fumarate, a salt of the dicarboxylic acid fumaric acid, has been investigated for its potential to modulate the complex microbial ecosystem of the ruminant rumen. Its application is primarily aimed at improving fermentation efficiency by altering the metabolic pathways of rumen microbes, leading to favorable changes in the production of volatile fatty acids (VFAs) and a reduction in methane (B114726) emissions. The mechanism of action of disodium fumarate is multifaceted, involving its role as a hydrogen sink and its influence on the composition and activity of various microbial populations.
In the anaerobic environment of the rumen, fumarate can be reduced to succinate, which is a precursor for propionate (B1217596) production. researchgate.net This process serves as an alternative pathway for the disposal of metabolic hydrogen (H2), competing with methanogenesis. researchgate.net By providing an alternative electron acceptor, disodium fumarate can redirect hydrogen away from methane-producing archaea (methanogens), thus mitigating methane formation, which represents a significant energy loss for the animal. cambridge.orgresearchgate.net
Research has demonstrated that the effects of disodium fumarate can be influenced by the composition of the ruminant's diet, particularly the forage-to-concentrate ratio. cambridge.orgcambridge.org Diets with a higher proportion of forage appear to exhibit a more pronounced response to fumarate supplementation. cambridge.orgcambridge.orgcambridge.org
Detailed Research Findings
Effects on Volatile Fatty Acid Production
Studies have consistently shown that disodium fumarate supplementation can significantly alter the profile of volatile fatty acids in the rumen.
Total VFAs, Acetate (B1210297), and Propionate: In goats, the addition of disodium fumarate to the diet led to an increase in the concentrations of total VFAs, acetate, and propionate. nih.gov Similarly, in vitro studies using concentrate feeds demonstrated a linear increase in total VFA, acetate, and propionate production with increasing concentrations of disodium fumarate. cambridge.orgnih.gov In sheep fed a high-forage diet, total VFA concentration also increased. nih.gov
Butyrate (B1204436): The effect on butyrate production appears to be more variable. One study in sheep reported a decrease in butyrate concentration with disodium fumarate supplementation. nih.gov
Acetate to Propionate Ratio: A common observation is a decrease in the acetate to propionate ratio, which is generally considered beneficial as propionate is a more energy-efficient VFA for the host animal. cambridge.orgnih.gov
Interactive Data Table: Effect of Disodium Fumarate on Rumen VFA Production in Goats
| Parameter | Control | Disodium Fumarate | P-value |
| Total VFAs (mmol/L) | 85.4 | 96.7 | <0.05 |
| Acetate (mmol/L) | 58.2 | 64.9 | <0.05 |
| Propionate (mmol/L) | 18.5 | 22.1 | <0.05 |
| Butyrate (mmol/L) | 8.7 | 9.7 | >0.05 |
This table is based on data from a study on goats and illustrates the significant increase in major VFAs with disodium fumarate supplementation. nih.gov
Impact on Methane Production
A key area of interest in the use of disodium fumarate is its potential to reduce enteric methane emissions.
Methane Reduction: In goats, disodium fumarate supplementation resulted in an average methane reduction of 11.9%, irrespective of the forage to concentrate ratio in the diet. nih.gov In vitro studies have also reported a decrease in methane production with increasing concentrations of disodium fumarate. cambridge.orgnih.gov For instance, with concentrate feeds, methane production decreased by 2.3%, 3.8%, and 4.8% for fumarate concentrations of 4, 7, and 10 mM, respectively. cambridge.orgnih.gov In batch cultures with varying forage content, the addition of fumarate tended to decrease methane production, with reductions of 5.4%, 2.9%, and 3.8% for high, medium, and low-forage diets, respectively. cambridge.orgcambridge.org
Interactive Data Table: In Vitro Methane Reduction by Disodium Fumarate
| Fumarate Concentration | Methane Reduction (%) |
| 4 mM | 2.3% |
| 7 mM | 3.8% |
| 10 mM | 4.8% |
This table summarizes the dose-dependent effect of disodium fumarate on methane reduction in in vitro fermentation of concentrate feeds. cambridge.orgnih.gov
Influence on Rumen Microbial Ecology
Disodium fumarate exerts a selective pressure on the rumen microbial community, favoring the growth of certain bacterial species while inhibiting others.
Methanogens, Protozoa, and Fungi: A consistent finding is the inhibition of methanogens. nih.govnih.gov Studies in sheep have shown that disodium fumarate inhibits the growth of methanogens, protozoa, and fungi in the rumen fluid. nih.gov
Cellulolytic and Fumarate-Utilizing Bacteria: The effects on cellulolytic bacteria are more complex. While the growth of Ruminococcus flavefaciens was inhibited in the fluid portion of the rumen, populations of Ruminococcus albus and Butyrivibrio fibrisolvens increased in the particle-associated fraction. nih.gov The population of solid-associated Fibrobacter succinogenes was also stimulated. nih.gov In goats on high-forage diets, the abundance of Selenomonas ruminantium, a known fumarate-reducing bacterium, was greater with disodium fumarate supplementation. nih.gov The microorganisms that responded positively to disodium fumarate addition were identified as the cellulolytic bacteria R. albus, F. succinogenes, and B. fibrisolvens, as well as the proteolytic bacteria B. fibrisolvens, Prevotella ruminicola, and Clostridium sp. cambridge.orgnih.gov
Interactive Data Table: Effect of Disodium Fumarate on Rumen Microbial Populations in Sheep
| Microbial Group/Species | Effect in Fluid Samples | Effect in Particle-Associated Samples |
| Methanogens | Inhibited | - |
| Protozoa | Inhibited | - |
| Fungi | Inhibited | - |
| Ruminococcus flavefaciens | Inhibited | - |
| Ruminococcus albus | - | Increased |
| Butyrivibrio fibrisolvens | - | Increased |
| Fibrobacter succinogenes | - | Stimulated |
This table outlines the differential effects of disodium fumarate on various microbial populations within the rumen of sheep fed a high-forage diet. nih.gov
Polymer Chemistry and Copolymer Synthesis
The fumarate moiety, derived from precursors like fumaric acid, its esters, or salts such as disodium fumarate, provides a key building block in polymer chemistry. The carbon-carbon double bond in the fumarate unit offers a site for polymerization and cross-linking, enabling the creation of materials with tailored properties.
Unsaturated polyester resins (UPRs) are thermosetting polymers widely used in composites, coatings, and adhesives. Their synthesis typically involves the polycondensation of diols with a combination of saturated and unsaturated dicarboxylic acids or their anhydrides. Fumaric acid is a preferred unsaturated component over maleic anhydride (B1165640) because it copolymerizes well with styrene and imparts excellent water resistance to the cured thermoset kompozit.org.tr.
The process often starts with maleic anhydride, which isomerizes to the fumarate form at the high temperatures used for polymerization, a crucial step for achieving desirable resin properties kompozit.org.trgoogle.com. The synthesis of UPEs from bio-derived diesters of fumaric acid with various diols and polyols has been successfully demonstrated, yielding resins with a wide range of molecular weights and thermal properties mdpi.com. These fumarate-based UPEs retain their double bonds, allowing for post-polymerization modification and cross-linking to suit specific applications mdpi.com.
Thermoplastic copolyester elastomers (TPEs) combine the processability of thermoplastics with the elasticity of rubbers. They are typically block copolymers containing rigid ("hard") crystalline segments and flexible ("soft") amorphous segments nih.gov.
A series of poly(ether-ester)s incorporating fumaric moieties has been synthesized using a two-stage melt process of transesterification and polycondensation researchgate.net. The starting materials for these elastomers include dimethyl terephthalate, dimethyl fumarate (DMF), 1,4-butanediol (BD), and a poly(tetramethylene oxide) (PTMO) soft segment researchgate.net. In this synthesis, the DMF provides the unsaturated fumaric residues within the polymer backbone. The successful synthesis of high molecular weight elastomers requires careful optimization of catalysts, such as tetra-n-butyl-titanate, and thermal stabilizers to prevent premature cross-linking at the fumarate's double bond researchgate.net. The resulting copolyesters are characterized by techniques like ¹H-NMR to confirm their composition and structure, and their thermal properties are investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) researchgate.net.
Metal-Organic Frameworks (MOFs) Development
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. Disodium fumarate serves as a key organic linker in the synthesis of several biocompatible and environmentally friendly MOFs.
Iron(III) fumarate, commonly known as MIL-88A(Fe), is a flexible and biocompatible MOF with significant potential for biomedical applications tum.deacs.orgbohrium.com. The synthesis of MIL-88A has been effectively achieved using disodium fumarate as the linker source. One notable advantage of using disodium fumarate over fumaric acid is its improved deprotonation and solubility at room temperature, which facilitates the reaction researchgate.net.
Greener synthesis methods, such as solvent-free resonant acoustic mixing (RAM), have been developed. In a typical RAM synthesis, iron(III) chloride hexahydrate and disodium fumarate are mixed under high acceleration, yielding MIL-88A(Fe) rapidly and efficiently acs.org. This method is significantly more energy-efficient than conventional solvothermal synthesis acs.org. The resulting MIL-88A(Fe) exhibits a high surface area and can be produced on a gram scale acs.org. The material's structure and morphology can be controlled by modulating synthesis conditions, which in turn affects its properties for applications like drug delivery and magnetic resonance imaging acs.orgresearchgate.net.
Aluminum fumarate, also known as MIL-53(Al)-FA or A520, is a robust and porous MOF with applications in gas storage and mechanical energy absorption nih.govkyushu-u.ac.jp. While industrial synthesis often uses fumaric acid and sodium hydroxide (B78521), disodium fumarate has been employed in alternative, more sustainable methods like RAM acs.orgd-nb.info.
In a RAM synthesis, aluminum sulfate octadecahydrate is combined with disodium fumarate and a small amount of sodium hydroxide solution acs.org. This process yields MIL-53(Al)-FA with a high Brunauer-Emmett-Teller (BET) surface area, comparable to values reported for conventional syntheses acs.org. Characterization confirms the material is microporous and suitable for applications in adsorption heat pumps due to its S-shaped water adsorption isotherms kyushu-u.ac.jpresearchgate.net. Furthermore, MIL-53(Al)-FA has shown exceptional performance for mechanical energy storage, surpassing other porous solids by reversibly changing its structure under high pressure nih.gov.
Calcium fumarate (CaFu) is a nontoxic MOF investigated for applications such as the selective removal of fluoride from beverages researchgate.net. However, the synthesis of the desired porous CaFu MOF structure using disodium fumarate has proven challenging.
Research using RAM to combine calcium acetate and disodium fumarate did not yield the porous MOF. Instead, the product was identified as calcium fumarate trihydrate, a non-porous, one-dimensional coordination polymer researchgate.netacs.org. This outcome is attributed to the shared crystallographic space group between the intended MOF and the resulting coordination polymer acs.org. Another study similarly noted that replacing fumaric acid with its disodium salt in a mechanochemical synthesis failed to produce the porous MOF structure . These findings highlight the critical role of the linker's protonation state and the specific synthesis conditions in directing the formation of the desired porous framework.
Research Findings on Fumarate-Based MOF Synthesis
| MOF | Metal Source | Fumarate Source | Synthesis Method | Key Findings | BET Surface Area (m²/g) | Reference |
|---|---|---|---|---|---|---|
| MIL-88A(Fe) | Iron(III) chloride hexahydrate | Disodium fumarate | Resonant Acoustic Mixing (RAM) | Successful, energy-efficient, solvent-free synthesis. | 209 | acs.org |
| MIL-88A(Fe) | Iron(III) chloride hexahydrate | Disodium fumarate | Aqueous Synthesis (60°C) | Conventional method for comparison. | N/A | acs.org |
| MIL-53(Al)-FA | Aluminum sulfate octadecahydrate | Disodium fumarate | Resonant Acoustic Mixing (RAM) | Successful synthesis of high surface area MOF. | 790 | acs.org |
| CaFu (attempted) | Calcium acetate | Disodium fumarate | Resonant Acoustic Mixing (RAM) | Formation of non-porous 1D coordination polymer instead of porous MOF. | 11.1 | researchgate.netacs.org |
| CaFu (attempted) | Calcium Carbonate | Disodium fumarate | Mechanochemical (Ball-milling) | Failed to form the desired MOF. | N/A |
Coordination Polymer Synthesis and Structural Analysis
Disodium fumarate serves as an excellent source of the fumarate dianion for the synthesis of coordination polymers. These are materials in which metal ions are linked together by organic ligands to form one-, two-, or three-dimensional structures. The geometry of the fumarate ligand, with its rigid double bond and two carboxylate groups, plays a crucial role in directing the final structure of the coordination polymer.
The synthesis of fumarate-based coordination polymers can be achieved through various methods, including solution-based crystallization and mechanochemical synthesis. The choice of metal ion and reaction conditions, such as solvent and temperature, significantly influences the resulting crystal structure and properties. For example, the reaction of disodium fumarate with transition metal salts has led to the formation of a wide array of coordination polymers with diverse topologies and functionalities.
Structural analysis of these materials, typically performed using single-crystal X-ray diffraction, reveals the intricate connectivity between the metal centers and the fumarate linkers. The fumarate ligand can adopt various coordination modes, acting as a bridging ligand to connect multiple metal centers. This versatility in coordination allows for the construction of frameworks with different pore sizes and shapes, which is critical for their application in areas such as gas storage and separation.
Role as a Precursor for Bio-Based Succinic Acid Production
Succinic acid is a key platform chemical used in the production of a wide range of products, including biodegradable polymers, solvents, and food additives. The production of succinic acid through the fermentation of renewable feedstocks is a more sustainable alternative to traditional petrochemical-based methods. In this bio-based production route, disodium fumarate can play a crucial role as a direct precursor.
Several microorganisms, including strains of Escherichia coli and Fusobacterium varium, are capable of converting fumarate to succinate. The fermentation process typically occurs under anaerobic conditions, where fumarate acts as a terminal electron acceptor. The use of disodium fumarate as a substrate is advantageous due to its high solubility in aqueous fermentation media. Research has shown that the presence of sodium ions is critical for the initiation and completion of succinate fermentation with high yields.
The bioconversion of disodium fumarate to succinic acid is a highly efficient process, with studies reporting high conversion rates and product yields. This biotechnological approach not inly utilizes a renewable feedstock but also contributes to a circular economy by providing a green route to a valuable chemical intermediate.
| Microorganism | Substrate | Key Outcome |
| Escherichia coli (recombinant) | Disodium Fumarate | Efficient production of succinic acid. |
| Fusobacterium varium | Fumarate | High conversion of fumarate to succinate. |
Pharmaceutical Excipient and Drug Delivery System Research
In the pharmaceutical industry, disodium fumarate is being explored for its potential as a versatile excipient and a component in advanced drug delivery systems. Its favorable properties, such as high water solubility and biocompatibility, make it an attractive candidate for various pharmaceutical applications.
For many newly developed drug candidates, poor aqueous solubility is a major challenge that can limit their oral bioavailability. One effective strategy to enhance the dissolution rate and subsequent absorption of such drugs is to convert them into a salt form with improved solubility. Disodium fumarate can be used as a salt-forming agent for basic drugs. The resulting fumarate salt often exhibits significantly higher solubility and a faster dissolution rate compared to the free base form of the drug.
The manufacturing of therapeutic proteins involves a series of purification steps collectively known as downstream processing. During these processes, proteins can be subjected to various stresses, such as changes in pH and ionic strength, which can lead to aggregation and loss of activity. Excipients are often added to stabilize the protein and maintain its native conformation.
Disodium fumarate has been identified as a potential protein stabilizer during downstream processing. It can be used to mitigate the dilution of the target protein during recovery after filtration steps. The stabilizing effect of disodium fumarate is attributed to its ability to modulate the solution properties and interact favorably with the protein surface, thereby preventing denaturation and aggregation. The use of such stabilizers is crucial for ensuring the quality, efficacy, and safety of protein-based therapeutics.
Novel drug delivery systems are designed to improve the therapeutic efficacy of drugs by controlling their release rate, targeting specific sites in the body, and protecting them from degradation. Disodium fumarate is being investigated as a component in the engineering of such advanced drug carriers.
One promising area of research is the development of hydrogels for controlled drug release. Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. Disodium fumarate, with its ionic nature and ability to participate in cross-linking reactions, can be incorporated into hydrogel formulations to modulate their swelling behavior and drug release kinetics.
Furthermore, the principles of coordination chemistry, as seen in the formation of coordination polymers, can be applied to create nanoparticle-based drug delivery systems. Disodium fumarate can act as a linker to form biocompatible and biodegradable nanoparticles that can encapsulate therapeutic agents. These nanoparticles can be designed to release their payload in response to specific physiological triggers, such as a change in pH, leading to more targeted and effective drug delivery.
Applications in Food Technology: Mechanistic Aspects of Preservation
Antimicrobial Action Against Spoilage Microorganisms
The preservative effect of disodium (B8443419) fumarate (B1241708) is partly attributable to the antimicrobial properties of the fumarate ion and its undissociated acid form, fumaric acid. The primary mechanism mirrors that of other organic acids: the undissociated form of the acid can passively diffuse across the microbial cell membrane. Once inside the cell, where the pH is typically near neutral, the acid dissociates, releasing protons (H⁺) and the fumarate anion. This process leads to a decrease in the internal pH of the microorganism, which can disrupt essential metabolic functions and inhibit growth. reading.ac.uknih.gov Furthermore, the accumulation of the anion within the cell can interfere with metabolic pathways. reading.ac.uk
The antimicrobial efficacy of fumarate is often enhanced in acidic conditions, as a lower external pH increases the concentration of the undissociated acid, facilitating its entry into microbial cells. nih.gov Research indicates that the antimicrobial action of fumarate is not solely due to this classic intracellular dissociation mechanism but also involves other, more specific interactions with microbial metabolism. reading.ac.uksid.ir
Inhibition of Lactic Acid Bacteria Growth
Fumaric acid and its salts have demonstrated a potent inhibitory effect against Lactic Acid Bacteria (LAB), which are often responsible for spoilage in fermented products like wine. reading.ac.uk The growth of LAB strains, such as Oenococcus oeni, is particularly sensitive to the presence of fumarate. nih.gov The inhibitory action is significantly influenced by the surrounding environment, with efficacy increasing at lower pH values and higher ethanol (B145695) concentrations. nih.govresearchgate.net This synergistic effect makes it a valuable tool for controlling malolactic fermentation in winemaking. reading.ac.uk
The mechanism of inhibition in LAB involves the general stress placed on the cell by the reduction of intracellular pH. This disruption of the transmembrane pH gradient forces the bacterial cell to expend energy to expel excess protons, thereby hindering growth and metabolic activity.
| LAB Strain | Condition (pH / % Ethanol v/v) | MIC₅₀ (g/L) | MIC₉₀ (g/L) |
|---|---|---|---|
| Oenococcus oeni | pH 3.5 / 12% | 0.5 - 1.0 | 1.0 - 1.5 |
| pH 4.0 / 12% | 1.0 - 1.5 | 1.5 - 2.0 | |
| Lactiplantibacillus plantarum | pH 3.5 / 12% | >2.0 | >2.0 |
| pH 4.0 / 12% | >2.0 | >2.0 | |
| Pediococcus pentosaceus | pH 3.5 / 12% | >2.0 | >2.0 |
| pH 4.0 / 12% | >2.0 | >2.0 |
Mitigation of General Microbiological Spoilage in Food Matrices
Disodium fumarate contributes to the control of a broad spectrum of spoilage microorganisms beyond LAB, including bacteria, yeasts, and molds. Its effectiveness stems from its ability to lower pH and exert direct antimicrobial effects. reading.ac.uk In food products such as broiler wings, treatment with fumaric acid has been shown to reduce counts of total aerobic mesophilic bacteria and Escherichia coli, thereby extending the product's shelf life. researchgate.net
The antimicrobial action against various microorganisms is multifaceted. Beyond intracellular pH reduction, fumarate can interfere with essential metabolic pathways and disrupt cell membrane integrity. reading.ac.uk For instance, research on Listeria monocytogenes has shown that fumarate can inhibit the glutamate (B1630785) decarboxylase (GAD) system, a key mechanism for acid resistance in the bacterium. nih.gov This suggests that fumarate's preservative action involves specific enzyme inhibition in certain microorganisms. Its efficacy has also been demonstrated against various pathogenic and opportunistic bacteria and yeasts. researchgate.netbohrium.commedicinescience.org
| Microorganism | Type | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Bacteria | 75 |
| Escherichia coli | Bacteria | 150 |
| Klebsiella pneumoniae | Bacteria | 150 |
| Pseudomonas aeruginosa | Bacteria | 150 |
| Enterobacter aerogenes | Bacteria | 150 |
| Candida parapsilosis | Yeast | 1172 |
| Candida albicans | Yeast | 4687 |
| Candida glabrata | Yeast | 4687 |
| Candida tropicalis | Yeast | 9375 |
| Candida krusei | Yeast | 37500 |
Function as a Buffering Agent and Acidity Regulator in Food Systems
Disodium fumarate plays a crucial role as an acidity regulator and buffering agent in food systems. Its ability to stabilize pH is vital for maintaining the quality, flavor, and safety of many processed foods. bohrium.com An acidity regulator is used to alter or control the acidity or alkalinity of a food at a desired level. As the salt of a weak acid (fumaric acid), disodium fumarate, in conjunction with fumaric acid, forms a buffer system.
A buffer system resists changes in pH when small quantities of an acid or a base are added. This capacity is critical in food matrices where pH can affect everything from protein stability and gel formation to color and the efficacy of other preservatives. The buffering action of the fumarate/fumaric acid system is governed by its acid dissociation constants (pKa). Fumaric acid is a dicarboxylic acid with two pKa values:
pKa₁ ≈ 3.03
pKa₂ ≈ 4.44
A buffer is most effective at a pH close to its pKa value. Therefore, the fumarate system has an effective buffering range of approximately pH 2.5 to 5.0. This makes it particularly effective for maintaining the pH of acidic foods like fruit juices, gelatin desserts, and rye breads. researchgate.net By maintaining a stable, low pH, disodium fumarate helps to create an environment that is hostile to microbial growth, thus enhancing the preservative effect and extending shelf life. researchgate.netbohrium.com This stable acidic environment also helps to stabilize the color and flavor of the final product. researchgate.net
Future Research Directions and Unexplored Avenues
Deeper Elucidation of Cellular Signaling Cascades Modulated by Fumarates
Fumaric acid (disodium), as the salt of fumaric acid, plays a significant role in cellular metabolism. Recent research has unveiled its function beyond the Krebs cycle, identifying it as a key signaling molecule, or oncometabolite, that modulates various cellular signaling cascades. elsevierpure.commdpi.com Future research is poised to delve deeper into these intricate signaling networks, offering a more comprehensive understanding of the multifaceted roles of fumarates in both normal physiology and pathological states.
A primary area of investigation involves the intricate relationship between fumarate (B1241708) and hypoxia-inducible factor (HIF)-1α. nih.gov Under normal oxygen conditions, HIF-1α is targeted for degradation by prolyl hydroxylases (PHDs). However, an accumulation of fumarate can competitively inhibit these enzymes. nih.govresearchgate.net This inhibition leads to the stabilization and subsequent upregulation of HIF-1α, even in the presence of oxygen, thereby activating oncogenic HIF pathways. elsevierpure.comnih.gov Further studies are needed to fully map the downstream effects of this oxygen-independent HIF-1α regulation and its implications in various cellular processes.
Another critical signaling pathway influenced by fumarates is the nuclear erythroid factor 2 (Nrf2) pathway. Fumarate has been shown to increase the expression of Nrf2, a transcription factor that regulates the expression of crucial antioxidant genes. nih.govmdpi.com This upregulation confers a protective effect against oxidative stress. mdpi.com The precise mechanisms by which fumarate activates the Nrf2 pathway and the full spectrum of Nrf2-dependent genes regulated by this interaction remain active areas of research.
The interaction of fumarate with G-protein coupled receptors, specifically GPR91, also warrants further exploration. Activation of GPR91 by fumarate has been reported to influence renin release, which has broader implications for blood pressure regulation. nih.gov A deeper understanding of the structural and functional aspects of the fumarate-GPR91 interaction could reveal novel therapeutic targets.
Beyond these pathways, emerging evidence suggests that fumarates, particularly dimethyl fumarate (DMF), can negatively regulate MYC signaling. nih.gov This regulation can lead to cell-cycle arrest, indicating a potential role for fumarates in controlling cell proliferation. nih.gov The downstream targets of MYC that are affected by fumarate and the glutathione-dependent nature of this mechanism require more detailed investigation. nih.gov
A significant mechanism through which fumarate exerts its signaling effects is via post-translational modifications (PTMs). Fumarate can react non-enzymatically with cysteine residues on proteins, a process known as S-succination. elsevierpure.comresearchgate.net This covalent modification can alter protein structure and function, leading to disruptions in cellular metabolism and signaling. elsevierpure.com In cells deficient in fumarate hydratase (FH), where fumarate levels are elevated, there is also an observed increase in protein phosphorylation, which can inhibit the activity of key metabolic enzymes like pyruvate dehydrogenase (PDHA1). biorxiv.org The broader impact of fumarate-induced PTMs on the proteome and the functional consequences for cellular signaling are key areas for future research.
Table 1: Overview of Cellular Signaling Pathways Modulated by Fumarates
| Signaling Pathway/Molecule | Effect of Fumarate | Key Downstream Consequences |
|---|---|---|
| Hypoxia-Inducible Factor (HIF)-1α | Competitive inhibition of prolyl hydroxylases (PHDs), leading to HIF-1α stabilization. nih.govresearchgate.net | Upregulation of HIF-1α target genes, activation of oncogenic pathways. elsevierpure.comnih.gov |
| Nuclear Erythroid Factor 2 (Nrf2) | Upregulation of Nrf2 expression. nih.gov | Increased expression of antioxidant genes, cellular protection against oxidative stress. mdpi.com |
| G-protein Coupled Receptor 91 (GPR91) | Activation of the receptor. nih.gov | Stimulation of renin release, potential role in blood pressure regulation. nih.gov |
| MYC Signaling | Negative regulation (observed with dimethyl fumarate). nih.gov | Induction of cell-cycle arrest, inhibition of T-cell proliferation. nih.gov |
| Protein S-succination (PTM) | Covalent modification of cysteine residues. elsevierpure.comresearchgate.net | Alteration of protein function, disruption of cellular metabolism and signaling. elsevierpure.com |
| Protein Phosphorylation (PTM) | Increased phosphorylation of certain enzymes in FH-deficient cells. biorxiv.org | Inhibition of enzymatic activity (e.g., Pyruvate Dehydrogenase). biorxiv.org |
Further research into these signaling cascades will be instrumental in understanding the complete biological role of disodium (B8443419) fumarate and its potential applications. Elucidating the intricate crosstalk between these pathways and identifying novel fumarate-protein interactions will provide a more comprehensive picture of its regulatory functions within the cell.
Q & A
Basic Research Questions
Q. How can disodium fumarate be reliably characterized in terms of physicochemical properties for experimental reproducibility?
- Methodological Answer : Use standardized techniques such as high-performance liquid chromatography (HPLC) for purity assessment, Fourier-transform infrared spectroscopy (FTIR) for functional group identification, and thermogravimetric analysis (TGA) for thermal stability profiling. Reference databases like NIST Chemistry WebBook provide validated spectral and thermodynamic data for cross-verification . For solubility and dissociation constants, conduct pH-dependent titrations in aqueous media, as disodium fumarate’s solubility (228 g/L at 25°C) and pKa values influence its reactivity in biological systems .
Q. What are the established protocols for synthesizing disodium fumarate in laboratory settings?
- Methodological Answer : Neutralize fumaric acid with sodium hydroxide in stoichiometric ratios (2:1 molar ratio) under controlled pH (6.0–7.0) and temperature (25–30°C). Monitor reaction progress via pH stat titration and confirm product formation using X-ray diffraction (XRD) to verify crystallinity. Purify via recrystallization in ethanol-water mixtures .
Q. How can researchers quantify disodium fumarate in complex matrices (e.g., fermentation broths)?
- Methodological Answer : Square-wave voltammetry (SWV) in buffered electrolytes (e.g., 0.1 M KNO₃ with citric acid/NaH₂PO₄ at pH 2.8) is optimal for electrochemical detection. Calibrate using standard curves (linear range: 1–100 µM) and validate with spiked recovery tests (>95% accuracy). For biological samples, pair with liquid chromatography-mass spectrometry (LC-MS) to distinguish isomers like maleic acid .
Advanced Research Questions
Q. What experimental design considerations are critical for studying disodium fumarate’s role in microbial fermentation?
- Methodological Answer : Use factorial designs (e.g., Central Composite Rotatable Design) to optimize variables such as substrate concentration, pH, and agitation speed. For example, in in vitro rumen fermentation, disodium fumarate at 6–12 mM enhances propionate production while suppressing methane by redirecting metabolic pathways. Include negative controls (e.g., no fumarate) and replicate trials to account for microbial community variability .
Q. How can contradictory data on disodium fumarate’s efficacy in metabolic studies be resolved?
- Methodological Answer : Perform meta-analysis of dose-response relationships across studies, noting confounding variables like buffer composition (e.g., phosphate vs. bicarbonate) or microbial strain specificity. For instance, poultry studies show growth enhancement at 1.5–2.0% dietary inclusion, but higher doses (>3.0%) may inhibit nutrient absorption. Use sensitivity analysis to identify threshold effects and validate with isotopic tracing (e.g., ¹³C-labeled fumarate) to track carbon flux .
Q. What advanced analytical strategies are suitable for elucidating disodium fumarate’s interaction with biomolecules?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to study binding dynamics with enzymes like fumarase or succinate dehydrogenase. For in situ monitoring, use microdialysis coupled with real-time SWV in bioreactors. Molecular docking simulations can predict binding affinities, which are experimentally validated via isothermal titration calorimetry (ITC) .
Q. How can researchers design cost-effective production protocols for disodium fumarate using alternative carbon sources?
- Methodological Answer : Replace glucose with agro-industrial waste (e.g., Mahua flower extract) in submerged fermentation. Optimize using Taguchi design (factors: extract concentration, pH, temperature) to achieve yields comparable to pure substrates (e.g., 24.1 g/L in stirred-tank reactors). Characterize pellet morphology (e.g., Rhizopus oryzae mycelia) via scanning electron microscopy (SEM) to correlate morphology with productivity .
Q. What frameworks guide the development of rigorous research questions on disodium fumarate’s novel applications?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
